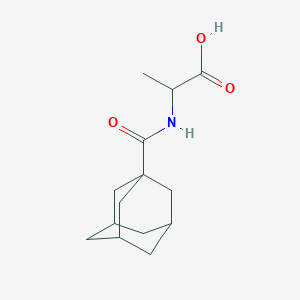

2-(adamantane-1-carbonylamino)propanoic Acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an adamantane derivative with propanoic acid or a derivative thereof. The synthesis of substituted adamantanes is frequently achieved via carbocation or radical intermediates . In general, esterification occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst .Molecular Structure Analysis

The molecular structure of 2-(adamantane-1-carbonylamino)propanoic Acid would be expected to include the fused cyclohexane rings of adamantane attached to a propanoic acid molecule via a carbonyl group . The exact structure would depend on the specific locations of these attachments.Chemical Reactions Analysis

As a carboxylic acid derivative, this compound would be expected to undergo reactions typical of carboxylic acids. These could include reactions with bases to form salts and with alcohols to form esters . The adamantane portion of the molecule may also undergo reactions, but these would likely be less common due to the stability of the adamantane structure .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(adamantane-1-carbonylamino)propanoic Acid would be expected to reflect those of both propanoic acid and adamantane. Propanoic acid is a weak acid that is poorly soluble in water , while adamantane is a rigid, virtually stress-free molecule .Applications De Recherche Scientifique

Neurological Treatments

Adamantyl-based compounds, including “2-[(Adamantan-1-yl)formamido]propanoic acid”, are commercially important in the treatments for neurological conditions . They have been applied in clinical usage to treat Alzheimer’s disease .

Type-2 Diabetes Treatment

These compounds have also been used in the treatment of type-2 diabetes . Their unique structure and properties make them valuable in drug design .

Anti-viral Abilities

Adamantyl-based compounds have demonstrated anti-viral abilities . They have been used as an anti-viral in clinical applications .

Antioxidant Activities

Some derivatives of “2-[(Adamantan-1-yl)formamido]propanoic acid” exhibit strong antioxidant activities in the hydrogen peroxide radical scavenging test .

Anti-inflammatory Activities

Certain compounds, such as 2p, 2q, and 2r, show good anti-inflammatory activities in the evaluation of albumin denaturation .

Synthesis of N-aryl Derivatives

The Chan–Lam reaction conditions were optimized for the synthesis of N-aryl derivatives of adamantane-containing amines . This provides a new pathway for the synthesis of adamantane-containing compounds .

Propriétés

IUPAC Name |

2-(adamantane-1-carbonylamino)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO3/c1-8(12(16)17)15-13(18)14-5-9-2-10(6-14)4-11(3-9)7-14/h8-11H,2-7H2,1H3,(H,15,18)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJILXAHMXXGCHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)C12CC3CC(C1)CC(C3)C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(adamantane-1-carbonylamino)propanoic Acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-[2-(4-Chlorophenyl)ethylamino]-2-oxoethyl] 5-methylthiophene-2-carboxylate](/img/structure/B2838013.png)

![1-(2-Oxo-2-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)ethyl)pyrrolidine-2,5-dione](/img/structure/B2838015.png)

![N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2-naphthalen-1-ylacetamide](/img/structure/B2838027.png)

![2-[(4-Methoxyphenyl)sulfonyl-methylamino]acetic acid](/img/structure/B2838028.png)

![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-2-(3-methylphenyl)acetamide](/img/structure/B2838030.png)

![(E)-N-(4-chlorophenyl)-2-cyano-3-[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide](/img/structure/B2838031.png)